Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes:
- Ethyl carboxylate group at position 1, enhancing solubility in organic solvents.
- p-Tolyl substituent (methylphenyl) at position 3, providing steric bulk and moderate lipophilicity.
- 3-Cyclohexylpropanamido group at position 5, introducing a bulky aliphatic chain that increases hydrophobicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-32-25(31)22-19-15-33-23(26-20(29)14-11-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-12-9-16(2)10-13-18/h9-10,12-13,15,17H,3-8,11,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQVWOLHIKPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values are estimated using substituent contribution methods due to lack of experimental data.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclohexylpropanamido group in the target compound contributes significantly to its higher LogP compared to analogs with methoxyphenyl or carboxylic acid groups .
- Solubility : The trifluoromethylphenyl substituent ( and ) reduces aqueous solubility, while AT-007’s carboxylic acid group enhances it .
- Steric Effects : The p-tolyl group in the target compound offers intermediate steric bulk compared to the bulkier benzo[d]thiazolyl group in AT-007 .
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